2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
Description
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a synthetic compound featuring a 7-chloroquinoline core linked to a propylamino-ethanol side chain. This compound shares structural homology with antimalarial agents like hydroxychloroquine but differs in side-chain length and substitution. Its synthesis likely involves amine alkylation or coupling reactions, as seen in related compounds.
Properties
CAS No. |
5418-53-1 |
|---|---|
Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18) |
InChI Key |
MNUUKEZBBCZHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
Stepwise Nucleophilic Substitution and Alkylation
The most widely reported approach involves a two-step process:
- Synthesis of N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine :
4,7-Dichloroquinoline undergoes selective nucleophilic substitution at the 4-position with 1,3-propanediamine. The reaction is conducted in ethanol at 80°C under nitrogen for 3 hours, yielding the intermediate diamine with an 80% efficiency. The 7-chloro group remains intact due to its lower reactivity compared to the 4-position.
$$
\text{4,7-Dichloroquinoline} + \text{1,3-Propanediamine} \xrightarrow[\text{EtOH, 80°C}]{\text{N}_2} \text{N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine}
$$
- Alkylation with 2-Bromoethanol :
The primary amine of the diamine intermediate is alkylated with 2-bromoethanol in chloroform using N,N-diisopropylethylamine (DIPEA) as a base. After refluxing for 20 hours, the product is purified via preparative thin-layer chromatography (TLC), achieving a 75% yield.
$$
\text{Diamine Intermediate} + \text{2-Bromoethanol} \xrightarrow[\text{CHCl}_3, \text{DIPEA}]{\text{Reflux}} \text{this compound}
$$
Key Data:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4,7-Dichloroquinoline, 1,3-Propanediamine | EtOH, 80°C, 3 h | 80% |
| 2 | N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine, 2-Bromoethanol | CHCl₃, DIPEA, reflux, 20 h | 75% |
One-Pot Synthesis Using Prefunctionalized Diamines
An alternative method employs 3-aminopropylaminoethanol as a pre-synthesized diamine. 4,7-Dichloroquinoline reacts with this diamine in ethanol at 80°C for 48 hours, facilitated by potassium iodide (KI) and phenol as catalysts. This route avoids isolation of intermediates but requires stringent stoichiometric control to prevent over-alkylation:
$$
\text{4,7-Dichloroquinoline} + \text{3-Aminopropylaminoethanol} \xrightarrow[\text{EtOH, KI, Phenol}]{\text{80°C, 48 h}} \text{Target Compound}
$$
Optimization Challenges:
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Characterization and Analytical Data
Spectral Properties
Chemical Reactions Analysis
Step 1: Formation of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
-
Reactants : 4,7-Dichloroquinoline and 1,3-diaminopropane.
-
Reaction Conditions : Heating at 80°C for 1–3 hours, followed by reflux at 110°C for 4–6 hours .
-
Mechanism : Nucleophilic aromatic substitution replaces the 4-chloro group with a propylamino group.
Step 2: Functionalization to Introduce Ethanol Moiety
-
Reactants : Intermediate from Step 1 and ethanol derivatives (e.g., formaldehyde or amines).
-
Reaction Conditions : Reflux in ethanol or other solvents (e.g., methanol, DMF) with catalytic agents like triethylamine .
-
Mechanism : Coupling reactions or nucleophilic substitutions introduce the ethanol group.
Characterization Methods
-
NMR Spectroscopy : Used to confirm structural integrity (e.g., δ values for aromatic protons and amino groups) .
-
IR Spectroscopy : Identifies functional groups (e.g., NH stretching, C=S bonds) .
-
Elemental Analysis : Validates molecular composition (e.g., C, H, N, S percentages) .
Table 2: Characterization Data for Analogous Compounds
Research Findings
-
Biological Activity : Analogous compounds (e.g., triazole-quinoline conjugates) exhibit anti-inflammatory and analgesic properties .
-
Synthetic Optimizations : Use of ethanol as a solvent improves reaction efficiency, while KOH/CS₂ facilitates thione formation .
-
Structural Variants : Substitutions (e.g., fluorine, methyl groups) on benzothiazole or triazole moieties enhance activity .
Scientific Research Applications
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds.
Biology: It is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in treating diseases like malaria and tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, including hydroxychloroquine, isoindole-dione hybrids, and shorter-chain analogs.
Table 1: Structural and Functional Comparison
Structural Analysis
- Chain Length and Lipophilicity: Hydroxychloroquine’s longer pentyl-ethylamino chain enhances lipophilicity, promoting membrane permeability and prolonged half-life.
- Functional Groups: The ethanol terminus in the target compound and hydroxychloroquine improves water solubility, whereas isoindole-dione hybrids (e.g., Compound 20) introduce rigid aromatic systems that may enhance target binding.
Pharmacological Considerations
- Antimalarial Mechanisms :
Hydroxychloroquine inhibits heme polymerization in Plasmodium parasites and modulates immune responses. The target compound’s shorter chain may reduce DNA intercalation efficiency but could mitigate off-target effects. - Resistance Profiles: Artemisinin-resistant P. falciparum strains () highlight the need for novel agents. Structural analogs like isoindole-dione hybrids () may bypass resistance mechanisms via distinct binding modes.
Biological Activity
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound derived from quinoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-malarial and anti-cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The synthesis of this compound involves several steps, beginning with the reaction of 7-chloroquinoline derivatives with appropriate amines. The final product is characterized by its molecular formula and a molecular weight of approximately 305.82 g/mol. The compound features a chloroquinoline moiety, which is essential for its biological activity.
Antimalarial Activity
Research indicates that quinoline derivatives exhibit significant antimalarial properties. For instance, compounds based on the 7-chloroquinoline structure have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism often involves interference with heme detoxification pathways within the parasite .
Table 1: Antimalarial Activity of Quinoline Derivatives
Anticancer Activity
In addition to antimalarial effects, quinoline derivatives have been explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown effectiveness in inhibiting tumor growth in zebrafish embryo models, indicating their potential as anticancer agents .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Chloroquinoline derivative | A549 (Lung cancer) | 5.0 | |
| This compound | TBD | Current Study |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival and cancer cell proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through mitochondrial pathways.
Case Studies
- Antimalarial Efficacy : A study evaluated various quinoline derivatives against Plasmodium falciparum, revealing that modifications in the side chains significantly affected potency. The structure-activity relationship (SAR) highlighted the importance of the chloro group at position four on the quinoline ring .
- Anticancer Studies : In vitro studies using human cancer cell lines demonstrated that quinoline derivatives could effectively inhibit cell proliferation and induce apoptosis, suggesting a promising avenue for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural characterization of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton and carbon environments, focusing on quinoline ring protons (δ 7.5–8.5 ppm) and ethanolamine side-chain signals.
- Infrared (IR) Spectroscopy : Identify characteristic NH stretching (3564–3651 cm) and quinoline C-Cl vibrations (650–750 cm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight via [M+H] peaks (e.g., m/z 335.88 for the parent compound) .
- X-ray Crystallography : Resolve crystal structures for derivatives (e.g., sulfonamide analogs) to validate stereochemistry and intermolecular interactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis involves multi-step protocols:
Quinoline Core Formation : Condense 7-chloro-4-aminoquinoline with propylenediamine intermediates under reflux in anhydrous ethanol .
Reductive Amination : Introduce the ethanolamine side-chain using sodium cyanoborohydride in methanol, followed by pH-controlled purification .
Purification : Use column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol-water mixtures .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Methodological Answer : Purity validation requires:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for ≥98% purity .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and iodine vapor visualization .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antimalarial or anti-inflammatory activity of this compound?
- Methodological Answer : SAR strategies include:
- Side-Chain Modifications : Replace the ethanolamine group with bulkier substituents (e.g., cyclopropyl or aryl groups) to enhance target binding .
- Quinoline Ring Substitutions : Introduce electron-withdrawing groups (e.g., -CF) at the 7-position to improve metabolic stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Plasmodium falciparum enzymes or Toll-like receptors .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Address discrepancies via:
- Standardized Assay Conditions : Replicate studies under controlled pH, temperature, and serum protein concentrations to minimize variability .
- Stereochemical Analysis : Isolate enantiomers using chiral HPLC (Chiralpak AD-H column) to evaluate individual bioactivity .
- Metabolite Profiling : Use LC-MS/MS to identify active or inhibitory metabolites in in vitro models .
Q. How can researchers isolate and characterize degradation products under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 1–13) .
- Degradant Identification : Use LC-HRMS to detect oxidation products (e.g., N-oxide derivatives) or hydrolysis byproducts .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Q. What strategies are effective for separating enantiomers of this compound?
- Methodological Answer : Chiral resolution methods include:
- Chiral Stationary Phases : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
- Supercritical Fluid Chromatography (SFC) : Optimize CO-based mobile phases for high-throughput enantiomeric purity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
